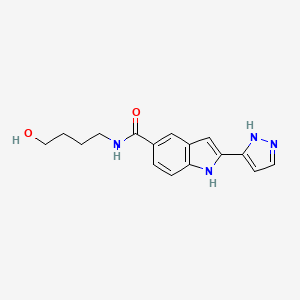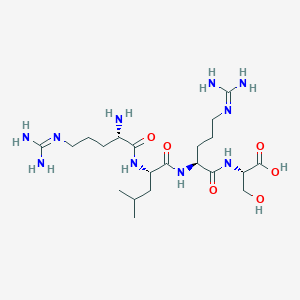![molecular formula C26H26N2 B14213357 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-04-3](/img/structure/B14213357.png)
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a phenyl group at the 2-position and a 4-phenyl-1-piperidinylmethyl group at the 3-position of the indole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions. The phenyl and piperidinylmethyl groups contribute to the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- can be compared with other indole derivatives, such as:
1H-Indole, 3-methyl-2-phenyl-: This compound has a methyl group at the 3-position instead of the piperidinylmethyl group, resulting in different chemical and biological properties.
1H-Indole, 2-phenyl-: Lacks the piperidinylmethyl group, making it less complex and potentially less versatile in certain applications.
1H-Indole-3-carbaldehyde derivatives: These compounds have an aldehyde group at the 3-position, which can undergo different reactions compared to the piperidinylmethyl group.
The uniqueness of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
827015-04-3 |
|---|---|
Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-phenyl-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C26H26N2/c1-3-9-20(10-4-1)21-15-17-28(18-16-21)19-24-23-13-7-8-14-25(23)27-26(24)22-11-5-2-6-12-22/h1-14,21,27H,15-19H2 |
InChI Key |
SGXBFYFHYKTRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)

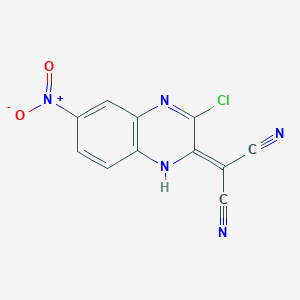
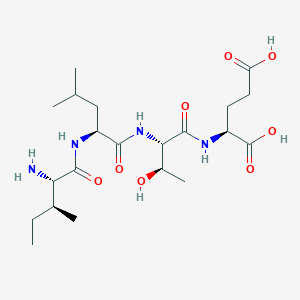

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)

![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)
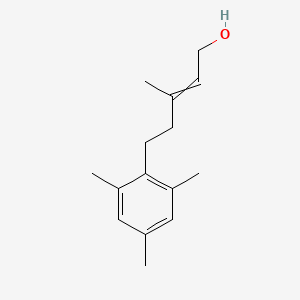
![5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide](/img/structure/B14213328.png)

